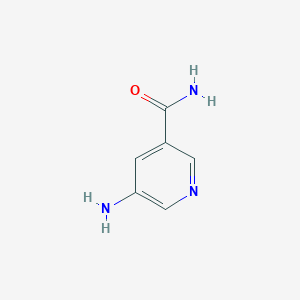

5-Amino-3-pyridinecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-aminopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,7H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGQFLVAXGKVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209268 | |

| Record name | 3-Pyridinecarboxamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60524-14-3 | |

| Record name | 3-Pyridinecarboxamide, 5-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060524143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Derivative Chemistry of 5 Amino 3 Pyridinecarboxamide

Established Synthetic Pathways for Pyridinecarboxamides and Related Compounds

The foundational methods for constructing the pyridinecarboxamide scaffold rely on well-understood organic reactions, including building the pyridine (B92270) ring from acyclic precursors and forming the amide bond.

The construction of the pyridine ring itself is often achieved through cycloaddition/cycloreversion sequences using highly reactive heterocyclic precursors. One notable class of precursors is 1,4-oxazinones. nih.gov These compounds can react with a variety of 2π reaction partners, including unactivated alkynes, to form an intermediate adduct which then undergoes a cycloreversion to yield a polysubstituted pyridine. nih.gov The reactivity of oxazinones allows for reactions under both normal- and inverse-electron-demand conditions, making them versatile starting points for complex pyridine synthesis. nih.gov

Another established route begins with cyanohydrin derivatives, which can be treated with reagents like oxalyl chloride at elevated temperatures to produce substituted oxazinones, which then serve as the direct precursors to the pyridine ring system. nih.gov

Table 1: Selected Precursor-Based Reactions for Pyridine Synthesis

| Precursor Type | Dienophile/Reaction Partner | Resulting System | Reference |

| 1,4-Oxazinone | Unactivated Alkynes | Polysubstituted Pyridine | nih.gov |

| Cyanohydrin Derivative | Oxalyl Chloride (to form oxazinone) | Polysubstituted Pyridine | nih.gov |

| Amino Acids | Photoredox Catalysis | 2,3,5-Trisubstituted Pyridines | researchgate.net |

Amidation: The formation of the carboxamide bond is a critical step and is among the most common reactions in medicinal chemistry. acs.org Direct amidation, the condensation of a carboxylic acid and an amine, is a preferred green chemistry approach as it avoids the use of stoichiometric activating agents that generate significant waste. acs.orgresearchgate.net

Several catalytic systems have been developed for this purpose:

Boron-Mediated Amidation: Boronic acids and borate (B1201080) esters like B(OCH2CF3)3 can effectively mediate the direct formation of amides from carboxylic acids and amines. acs.org These reactions often require conditions that remove water, such as azeotropic reflux or the use of molecular sieves. acs.orgucl.ac.uk

Phosphorus-Based Catalysis: A P(III)/P(V) redox cycle can be used to catalyze multicomponent cascade reactions, enabling amide condensation and subsequent intermolecular coupling through serial dehydration. nih.gov

Classical Methods: The most traditional method involves converting the carboxylic acid (e.g., nicotinic acid) to a more reactive derivative, such as an acid chloride, using reagents like thionyl chloride (SOCl₂). nih.gov This acyl chloride is then reacted with an amine to form the amide. nih.gov

Reduction: The pyridine ring and its substituents can undergo reduction under specific conditions. For instance, pyridinecarboxamides can be reduced using samarium diiodide (SmI₂) in the presence of water. clockss.org This system has been shown to reduce the carboxamide group to a methyl group, thereby converting pyridinecarboxamides into the corresponding methyl-pyridines. clockss.org The pyridine ring itself can also be reduced to a piperidine (B6355638) ring with the same reagent system. clockss.org

Table 2: Comparison of Amidation Methods

| Method | Reagent/Catalyst | Key Features | Reference |

| Boron-Mediated | B(OCH₂CF₃)₃, Boronic Acids | Direct amidation, requires water removal. | acs.orgucl.ac.uk |

| Phosphorus Catalysis | P(III)/P(V) Redox Cycle | Enables cascade reactions and serial dehydration. | nih.gov |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Traditional, high-yielding, two-step process. | nih.gov |

| Peptide Coupling | HATU, EDC, T3P | Common in medicinal chemistry, uses stoichiometric activators. | ucl.ac.uk |

Synthesis of Novel Pyridinecarboxamide Derivatives and Analogs

Starting from a core structure like 5-Amino-3-pyridinecarboxamide, extensive derivatization is possible at multiple sites to create novel analogs with diverse functionalities.

The pyridine ring is susceptible to modification, allowing for the introduction of new substituents. For example, during the synthesis of picolinamides via the acid chloride route using thionyl chloride, chlorination of the pyridine ring at the 4-position can occur as a side reaction. nih.gov This happens through the activation of the pyridine ring towards nucleophilic attack by chloride anions. nih.gov This side reaction can be leveraged to produce 4-chloropicolinamide derivatives in the same pot as the intended picolinamide. nih.gov More targeted modifications can be achieved through reactions like nucleophilic aromatic substitution, a common strategy for functionalizing electron-deficient heterocyclic rings. google.com

The carboxamide group itself is a key site for derivatization. The primary amide (-NH₂) can be replaced with secondary or tertiary amines to create a library of N-substituted analogs. This is typically achieved by reacting a pyridine carboxylic acid derivative (like pyridine-2,6-dicarbonyl dichloride) with a desired primary or secondary amine. mdpi.com For instance, coupling with D-alanyl methyl ester yields 2,6-bis-D-alanyl pyridine methyl ester. mdpi.com This approach allows for the introduction of a wide variety of functional groups, including those bearing additional reactive sites for further chemistry. mdpi.comrsc.org

To create more complex and rigid molecular architectures, other heterocyclic rings can be fused to the pyridinecarboxamide core or attached as pendant groups.

Fused Systems: New heterocyclic systems can be built onto the pyridine frame. For example, pyridine-2,3-dicarboximides can be converted into α-hydroxylactams through reduction or Grignard addition. rsc.org These intermediates then undergo acid-catalyzed cyclodehydration to form novel pyrido[2′,3′ : 3,4]-pyrrolo fused heterocyclic systems. rsc.org Another complex system, mdpi.comasianpubs.orgdithiolo[3,4-b]pyridine-5-carboxamides, can be synthesized through a three-component reaction of aromatic aldehydes, cyanoacetamide, and dithiomalondianilide. nih.gov

Pendant Systems: Heterocycles can also be introduced as substituents. The synthesis of 2-amidopyridines has been demonstrated with a wide scope of carboxylic acids that contain pendant heterocycles, including benzotriazole, indole (B1671886), thiophene, and benzothiazole (B30560), highlighting the tolerance of these synthetic methods for pre-existing ring systems. nih.gov

Table 3: Examples of Derivative Synthesis

| Derivatization Strategy | Starting Material/Precursor | Key Reagent/Reaction | Resulting Derivative Class | Reference |

| Ring Modification | Picolinic Acid | Thionyl Chloride | 4-Chloropicolinamides | nih.gov |

| Carboxamide Derivatization | Pyridine-2,6-dicarbonyl dichloride | D-alanyl methyl ester | N-substituted bis-amides | mdpi.com |

| Fused Heterocycle | Pyridine-2,3-dicarboximide | NaBH₄ / Acid | Pyrido[2′,3′ : 3,4]-pyrrolo systems | rsc.org |

| Fused Heterocycle | Aromatic Aldehyde, Cyanoacetamide | Dithiomalondianilide | Dithiolo[3,4-b]pyridines | nih.gov |

Chemical Transformations and Reaction Mechanisms of 5 Amino 3 Pyridinecarboxamide Scaffolds

Nucleophilic Substitution Reactions Involving Pyridinecarboxamide Moieties

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those that are electron-deficient. nih.gov The pyridine (B92270) ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack. This reactivity is further modulated by the substituents present on the ring.

In the case of 5-amino-3-pyridinecarboxamide, the pyridine ring is substituted with an electron-donating group (EDG), the 5-amino group, and an electron-withdrawing group (EWG), the 3-carboxamide group. For an SNAr reaction to occur, a good leaving group, such as a halide, must be present on the ring. The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge in the intermediate Meisenheimer complex. rsc.orgnih.gov

The mechanism for SNAr reactions generally proceeds in two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. nih.gov The first step is usually rate-determining. orgchemres.org

Table 1: Predicted Reactivity of Halogenated this compound Isomers in SNAr

| Position of Leaving Group (e.g., Cl) | Influence of Substituents | Predicted Reactivity |

|---|---|---|

| C2 | Para to Amino (EDG), Ortho to Carboxamide (EWG) | Moderately activated |

| C4 | Ortho to Amino (EDG), Ortho to Carboxamide (EWG) | Activated |

This table is based on theoretical principles of substituent effects in nucleophilic aromatic substitution.

A rearrangement reaction of 4-amino-3-halopyridines with acyl chlorides proceeds via a presumed N-acylated intermediate that reacts intramolecularly through nucleophilic aromatic substitution, resulting in a formal two-carbon insertion. snmjournals.org This highlights an intramolecular pathway for nucleophilic substitution on an aminopyridine scaffold.

Oxidation and Reduction Pathways of Pyridinecarboxamide Functional Groups

The functional groups of this compound are susceptible to both oxidation and reduction, offering pathways to further derivatization.

Oxidation: The primary amino group on the pyridine ring is a potential site for oxidation. Depending on the oxidant and reaction conditions, it can be converted to various functional groups, such as nitroso or nitro groups. However, such reactions can be challenging to control and may lead to polymerization or degradation of the pyridine ring, which is sensitive to strong oxidizing agents.

A relevant example of oxidative transformation, although on a related heterocyclic system, is the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.gov Treatment of these compounds with sodium hypochlorite (B82951) (NaOCl) leads to a regio- and stereoselective dimerization, suggesting that the amino group can facilitate complex oxidative transformations. nih.gov A similar reactivity could potentially be explored for this compound.

Reduction: The pyridine ring itself can be reduced under various conditions. Catalytic hydrogenation using catalysts like platinum, palladium, or rhodium can reduce the pyridine to a piperidine (B6355638) ring. This transformation drastically changes the geometry and electronic properties of the molecule from a flat, aromatic system to a three-dimensional, aliphatic one.

The carboxamide functional group can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, yielding (5-aminopyridin-3-yl)methanamine. This reaction converts the electron-withdrawing carboxamide into a more flexible and basic aminomethyl group.

The biological activity of 6-aminonicotinamide, an isomer of the target compound, is linked to cellular redox processes. It acts as an inhibitor of the pentose (B10789219) phosphate (B84403) pathway (PPP) by being metabolized into analogues of NAD(P)+, thereby affecting the cellular balance of NADPH/NADP+. snmjournals.orgglpbio.comnih.govnih.gov This highlights the involvement of the aminonicotinamide scaffold in biological oxidation-reduction pathways.

Condensation Reactions and Heterocycle Annulation with Pyridinecarboxamide Derivatives

Condensation reactions are fundamental in organic chemistry, involving the combination of two molecules with the elimination of a small molecule, such as water or ammonia (B1221849). wikipedia.orglibretexts.orglibretexts.org The this compound structure, with its adjacent amino and carboxamide functionalities (ortho- and meta- to each other, but on the same ring), is an excellent precursor for heterocycle annulation—the construction of a new ring fused to the existing pyridine scaffold.

A prominent application of this reactivity is in the synthesis of pyrido[2,3-d]pyrimidines, a class of bicyclic heterocycles with significant biological activities. nih.govnih.govnuph.edu.ua In these syntheses, the amino group of this compound acts as a nucleophile, and the carboxamide group participates in the subsequent cyclization.

For example, this compound can react with various one-carbon synthons or other bifunctional molecules to form a fused pyrimidine (B1678525) ring. A common strategy involves the reaction with formamide, urea (B33335), or guanidine (B92328) derivatives. The general mechanism involves an initial reaction of the C5-amino group with an electrophilic species, followed by an intramolecular cyclization involving the C3-carboxamide group, which closes the six-membered pyrimidine ring.

Table 2: Examples of Heterocycle Annulation from Aminopyridine Precursors

| Starting Material Class | Reagent | Fused Heterocycle Formed | Reference |

|---|---|---|---|

| o-Aminonicotinonitrile | Acid Chloride | Pyrido[2,3-d]pyrimidine | nih.gov |

| 4-Amino-5-bromopyrimidine | Crotonic Acid | Pyrido[2,3-d]pyrimidin-7(8H)-one | mdpi.com |

| 2,4,6-Triaminopyrimidine | Nitromalonaldehyde | Pyrido[2,3-d]pyrimidine | nih.gov |

These annulation reactions are crucial for building molecular complexity and accessing diverse heterocyclic libraries for applications in medicinal chemistry and materials science. rsc.orgnih.govresearchgate.netrsc.org

Regioselective Functionalization and Mechanistic Investigations of Pyridines

The regioselectivity of further functionalization of the this compound ring is governed by the directing effects of the existing substituents. In electrophilic aromatic substitution, the powerful electron-donating amino group is an activating ortho- and para-director, while the electron-withdrawing carboxamide group is a deactivating meta-director.

Amino Group (at C5): Strongly activating. Directs incoming electrophiles to the ortho positions (C4 and C6) and the para position (C2).

Carboxamide Group (at C3): Deactivating. Directs incoming electrophiles to the meta positions (C5, which is already substituted, and C1, which is the ring nitrogen). Its primary directing influence on the carbon atoms of the ring would be towards C5.

The combined influence of these two groups suggests that the most activated positions for electrophilic attack are C2, C4, and C6. The C5-amino group is the dominant activating group, so its ortho (C4, C6) and para (C2) positions are the most likely sites for substitution. Steric hindrance might play a role in favoring one position over another. For instance, the C4 position is sterically less hindered than the C2 position, which is adjacent to the ring nitrogen.

Modern synthetic methods allow for the direct C-H functionalization of pyridine rings, often using transition-metal or photocatalysis, which can provide alternative regioselectivities compared to classical electrophilic substitution. acs.org For instance, visible-light-driven photocatalysis has been used to install phosphinoyl and carbamoyl (B1232498) moieties onto pyridine scaffolds with high regioselectivity. acs.org Such methods could potentially be applied to the this compound core to introduce functional groups at specific positions that are difficult to access through traditional means. Mechanistic investigations of these reactions often point to the involvement of radical intermediates, offering reaction pathways distinct from ionic mechanisms. acs.org

Mechanistic Elucidation of 5 Amino 3 Pyridinecarboxamide Bioactivity

Molecular Target Identification and Validation5.2. Cellular Pathway Modulation Investigations5.3. Prodrug Activation and Metabolism Pathways5.4. Autophagy Induction Mechanisms

To provide the detailed mechanistic insights required by the article's outline, access to the specific scientific literature, potentially referenced by the bracketed numbers in the user's original instructions, would be necessary. General information on related compounds or mechanisms would not meet the strict requirement of focusing solely on 5-Amino-3-pyridinecarboxamide.

Structure Activity Relationship Sar Studies and Molecular Design

Rational Design and Synthesis of Analogs for SAR Analysis

The rational design of analogs of 5-Amino-3-pyridinecarboxamide is a cornerstone of structure-activity relationship (SAR) studies. This approach involves the strategic synthesis of new molecules with specific structural modifications to probe their interactions with biological targets. The goal is to identify which parts of the molecule are essential for its activity and how modifications affect its efficacy and selectivity.

One common strategy is the bioisosteric replacement of functional groups. For instance, the carboxamide group at the 3-position can be replaced with other hydrogen-bond donors and acceptors, such as sulfonamides or reversed amides, to assess the importance of its hydrogen bonding capabilities. Similarly, the amino group at the 5-position can be acylated, alkylated, or replaced with other substituents to explore the impact of its basicity and steric bulk on biological activity.

The synthesis of these analogs often involves multi-step reaction sequences. A key starting material could be a substituted pyridine (B92270) ring, which is then functionalized at the 3 and 5 positions. For example, a commercially available dihalopyridine can be selectively functionalized through nucleophilic aromatic substitution or cross-coupling reactions to introduce the desired amino and carboxamide functionalities.

A hypothetical synthetic approach to generate a library of analogs for SAR analysis could involve the following steps:

Modification of the Carboxamide Group: Starting from 5-amino-3-pyridinecarboxylic acid, a variety of amides can be synthesized by coupling the carboxylic acid with a diverse set of amines using standard peptide coupling reagents.

Modification of the Amino Group: The amino group of a protected 3-pyridinecarboxamide derivative can be subjected to various reactions, such as acylation with different acid chlorides or sulfonyl chlorides, to introduce a range of substituents.

Through the biological evaluation of these synthesized analogs, a comprehensive SAR profile can be constructed, providing valuable insights for the design of future generations of compounds with improved therapeutic properties.

Identification of Pharmacophoric Features for Desired Bioactivity

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound and its analogs, the identification of these pharmacophoric features is crucial for understanding their mechanism of action and for designing new, more potent compounds.

Based on computational and experimental studies of related heterocyclic compounds, several key pharmacophoric features can be proposed for the this compound scaffold nih.gov:

Hydrogen Bond Donors and Acceptors: The amino group at the 5-position and the carboxamide group at the 3-position are critical hydrogen bonding motifs. The NH2 group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the carboxamide group can act as both hydrogen bond donors and acceptors. The precise orientation and spacing of these groups are often essential for binding to the target protein.

Aromatic Ring: The pyridine ring serves as a central scaffold, providing a rigid framework for the correct spatial arrangement of the pharmacophoric features. It can also engage in π-π stacking or hydrophobic interactions with the target protein.

Vectorial Properties: The relative orientation of the substituents on the pyridine ring is a key determinant of bioactivity. The specific substitution pattern (5-amino, 3-carboxamide) creates a unique electronic and steric profile that influences how the molecule fits into a binding pocket.

Pharmacophore models can be developed using computational techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) nih.gov. These models can then be used to virtually screen large compound libraries to identify new molecules that possess the desired pharmacophoric features and are therefore likely to exhibit the desired biological activity.

| Pharmacophoric Feature | Description | Potential Interactions |

|---|---|---|

| Hydrogen Bond Donor (HBD) | The amino group (-NH2) at the 5-position and the N-H of the carboxamide. | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on the target protein. |

| Hydrogen Bond Acceptor (HBA) | The nitrogen atom of the pyridine ring and the carbonyl oxygen of the carboxamide group. | Accepts hydrogen bonds from donor groups (e.g., -OH, -NH) on the target protein. |

| Aromatic Ring | The central pyridine ring. | Participates in π-π stacking, hydrophobic, and van der Waals interactions. |

Impact of Substituent Effects on Biological Efficacy

The biological efficacy of this compound analogs can be significantly modulated by the nature and position of substituents on the pyridine ring and the carboxamide group. These substituent effects can be broadly categorized into electronic, steric, and hydrophobic effects.

Steric Effects: The size and shape of a substituent can have a profound impact on how the molecule fits into the binding site of its biological target. A bulky substituent in a critical position may cause steric hindrance, preventing optimal binding and reducing biological activity nih.gov. Conversely, a well-placed bulky group could enhance binding by occupying a specific hydrophobic pocket in the target protein.

Hydrophobic Effects: The hydrophobicity of a substituent can influence the molecule's solubility, membrane permeability, and binding affinity. Increasing the hydrophobicity of a molecule can sometimes enhance its binding to a hydrophobic pocket in the target protein, but it can also lead to decreased aqueous solubility and increased metabolic instability.

A systematic SAR study would involve synthesizing a series of analogs with varying substituents and evaluating their biological activity. For example, one could explore the effect of different alkyl or aryl groups on the carboxamide nitrogen or introduce a range of substituents at various positions on the pyridine ring.

| Position of Substitution | Type of Substituent | Potential Impact on Biological Efficacy |

|---|---|---|

| 5-Amino Group | Alkylation, Acylation | Can alter hydrogen bonding capacity and introduce steric bulk, potentially modulating selectivity. |

| 3-Carboxamide Group (N-substitution) | Alkyl, Aryl, Heteroaryl | Can explore new binding interactions in adjacent pockets and modify physicochemical properties like solubility and permeability. |

| Pyridine Ring (e.g., 2, 4, or 6-position) | Halogens, Alkyl, Methoxy | Can influence the electronics of the ring system and introduce steric constraints, affecting overall conformation and binding affinity. nih.gov |

By carefully analyzing the data from these studies, researchers can build a detailed understanding of the SAR for this class of compounds, which is essential for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Computational and Theoretical Investigations of 5 Amino 3 Pyridinecarboxamide

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Density Functional Theory (DFT) is a widely used QM method to predict molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ijret.orgderpharmachemica.com

The HOMO-LUMO energy gap is a crucial parameter derived from these calculations, indicating the chemical reactivity and kinetic stability of a molecule. derpharmachemica.com A smaller HOMO-LUMO gap suggests higher polarizability and greater chemical reactivity. ijret.org For a series of aminopyridines, these gaps have been computed, providing insights into their relative stabilities. ijret.org Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. ijret.org

Table 1: Calculated Electronic Properties of Representative Aminopyridines using DFT

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-Aminopyridine | - | - | -0.2624 |

| 3-Aminopyridine | - | - | -0.1915 |

| 4-Aminopyridine | - | - | -0.2723 |

| 3,4-Diaminopyridine | - | - | -0.2828 |

Data is for representative aminopyridines and not 5-Amino-3-pyridinecarboxamide. The negative sign in the HOMO-LUMO gap values from the source is unconventional and likely represents the energy difference. ijret.org

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of ligand-protein interactions. The process involves sampling a multitude of conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. nih.gov

Studies on various pyridine (B92270) carboxamide derivatives have demonstrated their potential to interact with a range of protein targets. For example, imidazo[1,2-a]pyridine-2-carboxamide (B1600823) derivatives have been docked with the long-chain enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. nih.gov These studies help to elucidate the structure-activity relationships, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to binding.

The binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the strength of the ligand-protein interaction. Lower docking scores generally indicate a higher binding affinity. The interactions of the ligand with specific amino acid residues in the binding pocket are crucial for its inhibitory activity. For nicotinamide (B372718), a related compound, docking studies have been used to understand its binding to the substrate-binding site of Nicotinamide N-Methyltransferase (NNMT), correlating docking scores with experimental IC50 values. nih.gov

In Silico ADME Prediction and Pharmacokinetic Profile Analysis

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its development as a potential therapeutic agent. In silico tools can predict these pharmacokinetic parameters, offering a preliminary assessment of a molecule's drug-likeness and potential in vivo behavior. nih.govresearchgate.net

Computational models can predict a range of ADME properties, including gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. nih.govresearchgate.net For instance, in silico ADME predictions for a series of imidazo[1,2-a]pyridine-3-carboxamides indicated good pharmacokinetic properties, with high gastrointestinal absorption and oral bioavailability. researchgate.net These studies often assess compliance with Lipinski's rule of five, which provides a guideline for drug-likeness based on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov

Pharmacokinetic studies on related compounds like nicotinamide have been conducted in various models, providing data on plasma concentrations, bioavailability, and metabolic pathways. diabetesjournals.orgnih.govnih.gov While these experimental data are not from in silico predictions, they provide a valuable context for what could be expected for structurally similar compounds like this compound and highlight the importance of such predictions in the early stages of drug discovery.

Table 2: Predicted ADME Properties for Designed Imidazo[1,2-a]pyridine-3-carboxamides

| Designed Ligand | Molecular Weight ( g/mol ) | H-Bond Donors | H-Bond Acceptors | LogP | Lipinski Violations |

| A2 | 412.44 | 2 | 5 | 3.86 | 0 |

| A6 | 426.47 | 2 | 5 | 4.29 | 0 |

| A7 | 446.44 | 2 | 5 | 4.67 | 0 |

This data is for designed imidazo[1,2-a]pyridine-3-carboxamides and not this compound. nih.gov

Conformational Analysis and Potential Energy Surface Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. mdpi.com The potential energy surface (PES) is a theoretical construct that maps the energy of a molecule as a function of its geometry, with minima on the surface corresponding to stable conformers. libretexts.org

For molecules with rotatable bonds, such as the bond between the pyridine ring and the carboxamide group in this compound, multiple conformers can exist. Theoretical studies on substituted pyridines have been conducted to determine the preferred conformations and the energy barriers to rotation. mdpi.com These studies often employ semi-empirical or ab initio quantum mechanical methods to calculate the energy of different rotamers.

Advanced Analytical Methodologies for 5 Amino 3 Pyridinecarboxamide Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are indispensable for confirming the molecular structure of 5-Amino-3-pyridinecarboxamide and for probing its behavior in various chemical and biological environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, providing detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the amino and carboxamide groups. The chemical shifts of the pyridine ring protons are influenced by the electronic effects of the amino and carboxamide substituents. The amino group (at position 5) is an electron-donating group, which typically shifts the signals of ortho and para protons to a higher field (lower ppm). Conversely, the carboxamide group (at position 3) is an electron-withdrawing group, causing a downfield shift (higher ppm) for adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are indicative of the electronic environment. The carbon atom attached to the amino group is expected to be shielded (shifted upfield), while the carbon atom bonded to the carboxamide group will be deshielded (shifted downfield). For a closely related compound, 6-Aminopyridine-3-carboxamide, experimental ¹³C NMR data is available and can serve as a reference for predicting the chemical shifts for this compound.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~145-150 |

| C3 | - | ~130-135 |

| C4 | ~7.8-8.0 | ~120-125 |

| C5 | - | ~150-155 |

| C6 | ~8.0-8.2 | ~110-115 |

| C=O | - | ~165-170 |

| NH₂ (Pyridine) | ~5.5-6.5 (broad) | - |

| NH₂ (Amide) | ~7.0-8.0 (broad) | - |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within this compound.

IR Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. Key expected absorptions for this compound include:

N-H stretching: The amino group (NH₂) will exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The carboxamide (CONH₂) will also show N-H stretching in this region.

C=O stretching: A strong absorption band corresponding to the carbonyl group of the carboxamide is expected around 1650-1690 cm⁻¹.

C=C and C=N stretching: Vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

N-H bending: The bending vibration of the amino group is typically observed around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides information on the vibrations of non-polar bonds and symmetric vibrations. For this compound, the symmetric vibrations of the pyridine ring are expected to be prominent in the Raman spectrum. Aromatic amino acids, which share the feature of an aromatic ring, typically show characteristic Raman peaks that can be used for identification and structural analysis. researchgate.netnih.gov

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Amino (N-H) | 3300-3500 | 3300-3500 | Stretching |

| Amide (N-H) | 3100-3300 | 3100-3300 | Stretching |

| Aromatic (C-H) | 3000-3100 | 3000-3100 | Stretching |

| Carbonyl (C=O) | 1650-1690 | 1650-1690 | Stretching |

| Pyridine Ring (C=C, C=N) | 1400-1600 | 1400-1600 | Stretching |

| Amino (N-H) | 1590-1650 | 1590-1650 | Bending |

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and to elucidate its fragmentation pathways. The molecular weight of this compound (C₆H₇N₃O) is 137.14 g/mol . cookechem.com

In a mass spectrum, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve:

Loss of the carboxamide group: Cleavage of the C-C bond between the pyridine ring and the carboxamide group, resulting in a fragment corresponding to the aminopyridine moiety.

Loss of ammonia (B1221849) (NH₃): Fragmentation of the amino group.

Cleavage of the pyridine ring: At higher energies, the stable aromatic ring can also fragment.

The fragmentation patterns of protonated amino acids often involve the loss of water (H₂O), ammonia (NH₃), and carbon monoxide (CO). nih.gov For amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org For amides, a McLafferty rearrangement can be a characteristic fragmentation. libretexts.org The mass spectrum of the related compound 6-Aminonicotinamide shows a prominent molecular ion peak. nist.gov

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 137 | [M]⁺ | - |

| 121 | [M - NH₂]⁺ | NH₂ |

| 120 | [M - NH₃]⁺ | NH₃ |

| 109 | [M - C=O]⁺ | CO |

| 93 | [M - CONH₂]⁺ | CONH₂ |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region. The absorption is due to π → π* and n → π* electronic transitions within the pyridine ring and the attached functional groups. The presence of the amino and carboxamide groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The absorption spectrum of the related compound niacinamide (nicotinamide) shows absorption maxima in the UV region. nist.gov The electronic absorption of proteins is primarily in the ultraviolet region, with aromatic amino acids being major contributors. nih.gov

| Solvent | Predicted λmax (nm) | Electronic Transition |

|---|---|---|

| Ethanol | ~260-280 | π → π |

| Water | ~260-280 | π → π |

| Hexane | ~255-275 | π → π* |

Chromatographic Separation and Detection Methods for Biological Matrices

Chromatographic techniques are essential for the separation and quantification of this compound from complex biological samples.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and related compounds. Due to the polar nature of this compound, reversed-phase HPLC with a polar mobile phase is a suitable method for its separation.

To enhance detection sensitivity and selectivity, especially at low concentrations in biological fluids, derivatization strategies are often employed. Pre-column derivatization involves reacting the analyte with a labeling agent to form a product that is more easily detectable, for instance by fluorescence or UV-Vis absorption at a longer wavelength. Common derivatizing agents for amino groups include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). usp.orgmdpi.com These reagents react with the primary amino group of this compound to form highly fluorescent derivatives, allowing for sensitive detection.

The choice of chromatographic conditions, including the column, mobile phase composition, and detector, is crucial for achieving optimal separation and quantification.

| Parameter | Typical Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV-Vis at λmax or Fluorescence (with derivatization) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 10 - 50 µL |

Research Applications and Broader Scientific Impact

Role as a Versatile Synthetic Intermediate in Organic Synthesis

5-Amino-3-pyridinecarboxamide is a valuable molecular scaffold for the creation of new bioactive compounds. In organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. The structure of this compound, with its reactive amino and carboxamide functional groups, offers multiple sites for chemical modification, making it an ideal starting material for synthesizing a diverse library of derivatives.

The compound's bifunctional nature allows it to participate in a variety of chemical reactions to construct more complex heterocyclic systems. For instance, it is an important substrate in the synthesis of naphthyridine derivatives, which are bicyclic heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. researchgate.net The amino group can be readily transformed into various other functional groups or used as a nucleophile in condensation and cyclization reactions. Simultaneously, the carboxamide group can be hydrolyzed, reduced, or otherwise modified to introduce further chemical diversity. This versatility enables chemists to systematically alter the molecule's structure to fine-tune its properties for specific applications, highlighting its role as a foundational building block in the synthesis of complex organic molecules. beilstein-journals.orgrdd.edu.iq

Contribution to Pharmaceutical Drug Discovery and Development

The pyridinecarboxamide scaffold, of which this compound is a key representative, is of significant interest in medicinal chemistry. Derivatives of this structure have been investigated for a wide range of therapeutic applications, including potential anti-inflammatory, antimicrobial, and anticancer properties. Its structural framework serves as a crucial starting point for the development of novel drugs. pipzine-chem.com

A prominent area of application is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. acs.orged.ac.uk Researchers have utilized the this compound scaffold to design potent pan-PIM kinase inhibitors, which are being explored as a therapeutic strategy for various hematological malignancies and solid tumors. novartis.com Furthermore, derivatives based on the related pyridylpyrimidinylaminophenyl scaffold have been synthesized and evaluated for their kinase inhibition potential against targets like c-Src kinase. nih.govresearchgate.net

Beyond cancer, derivatives have shown potential as antineoplastic agents through other mechanisms. For example, certain thiosemicarbazone derivatives synthesized from aminopyridines have demonstrated potent inhibition of ribonucleotide reductase, an enzyme crucial for DNA replication, thereby exhibiting significant antitumor activity in preclinical models. nih.gov The ability to readily modify the this compound core allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties, making it a valuable contributor to the drug discovery pipeline.

| Therapeutic Target/Application | Derived Compound Class | Relevant Disease Area |

| PIM Kinases | Pyridyl Carboxamides | Cancer |

| c-Src Kinase | Pyridylpyrimidinylaminophenyl Amides | Cancer |

| Ribonucleotide Reductase | Pyridine-2-carboxaldehyde thiosemicarbazones | Cancer |

| General Therapeutic Areas | Pyridinecarboxamide Derivatives | Inflammation, Microbial Infections, Cancer |

Applications in Agrochemical Research and Development

In the field of agrochemical research, the aminopyridine carboxamide structure is utilized for the development of new crop protection agents. The goal is to create high-efficiency, low-toxicity pesticides that can protect crops from pests and diseases without causing ecological imbalance. pipzine-chem.com The chemical versatility of the this compound scaffold allows for the synthesis of novel compounds with potential herbicidal, fungicidal, or insecticidal properties.

Research into related sulfur-containing heterocyclic compounds, which can be synthesized from intermediates like aminopyridines, has shown applications in agrochemicals. nih.gov For example, studies on newly synthesized nih.govdithiolo[3,4-b]pyridine-5-carboxamides revealed that some of these compounds exhibited moderate herbicide safening effects, protecting crop plants from herbicide injury. nih.gov While direct applications of this compound are part of ongoing research, its role as a precursor to more complex heterocyclic systems makes it a compound of interest in the search for next-generation agrochemicals. pipzine-chem.com

| Agrochemical Application | Compound Class/Scaffold | Specific Effect |

| Pesticide Development | Aminopyridine Carboxamides | General crop protection |

| Herbicide Safeners | nih.govdithiolo[3,4-b]pyridine-5-carboxamides | Protection of crops from herbicide damage |

Utility in Cell Biology and Biochemistry Research

This compound and its derivatives serve as valuable tools for research in cell biology and biochemistry, primarily through their action as specific enzyme inhibitors. By inhibiting particular enzymes, these compounds allow researchers to probe the functions of those enzymes in cellular processes, validate them as potential drug targets, and study the consequences of their inhibition.

A key application is in the study of signal transduction pathways. As mentioned, derivatives of this compound have been developed as potent inhibitors of protein kinases such as PIM kinases and c-Src kinase. novartis.comnih.govresearchgate.net These inhibitors can be used in cell-based assays to dissect signaling cascades involved in cell growth, proliferation, and survival.

Furthermore, derivatives have been synthesized to target other critical cellular enzymes. For instance, 5-alkylamino-pyridine-2-carboxaldehyde thiosemicarbazones have been shown to be potent inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. nih.gov These molecules can be used to study the effects of DNA replication stress on cells. The related compound, nicotinamide (B372718), is a well-known inhibitor of NAD(+) ADP-ribosyltransferases and sirtuins (a class of histone deacetylases), which are crucial regulators of metabolism, DNA repair, and aging. nih.gov The this compound scaffold provides a template for creating novel inhibitors to explore these and other fundamental biological processes.

| Enzyme Target | Derived Inhibitor Class | Research Area of Utility |

| PIM Kinases | Pyridyl Carboxamides | Cancer Biology, Cell Signaling |

| c-Src Kinase | Pyridylpyrimidinylaminophenyl Amides | Signal Transduction, Cancer Research |

| Ribonucleotide Reductase | Thiosemicarbazones | DNA Replication, Cell Cycle Control |

| NAD(+) ADP-ribosyltransferases | Nicotinamide (related compound) | DNA Repair, Metabolism, Aging |

Future Research Directions and Unaddressed Areas

Exploration of Novel Bioactivities and Therapeutic Modalities

While the existing research has laid a foundation for understanding the biological effects of aminopyridines, the specific bioactivities of 5-Amino-3-pyridinecarboxamide remain an area ripe for exploration. Aminopyridine and its derivatives are known to possess a wide array of biological and pharmacological effects due to their unique structural properties, which allow for interaction with various enzymes and receptors. researchgate.net Future research should focus on screening this compound against a broad range of biological targets to uncover novel therapeutic applications. Investigating its potential in areas beyond its currently understood mechanisms could lead to the discovery of new treatments for a variety of diseases. researchgate.net The continuous growth in aminopyridine research raises expectations for its application in treating numerous disorders. researchgate.net

Development of Advanced Synthetic Routes and Green Chemistry Approaches

The advancement of synthetic methodologies is crucial for the efficient and sustainable production of this compound. Future research should prioritize the development of novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. This includes the exploration of radical reaction pathways and the use of innovative catalysts to achieve C-H functionalization under mild conditions. rsc.org The development of synthetic strategies that allow for the recycling of by-products would further enhance the sustainability of its production. rsc.org Investigating new synthetic pathways, potentially inspired by prebiotic chemistry, could also reveal more efficient methods for constructing the core structure of aminopyridines from simple starting materials. nih.gov

Comprehensive Preclinical Evaluation and Translational Research

To bridge the gap between laboratory findings and clinical applications, a comprehensive preclinical evaluation of this compound is necessary. This involves in-depth studies to validate its therapeutic potential in relevant animal models of disease. A key aspect of this research will be to establish a detailed profile of its pharmacokinetic and pharmacodynamic properties. Future preclinical studies should also aim to offer insights into the medicinal uses of this compound, paving the way for its clinical translation. researcher.life A brief perspective on future research directions should also include the need for further structural optimization and in vivo validation to move promising candidates toward clinical trials. researcher.life

Investigation of Pharmacogenomic Effects Related to Pyridinecarboxamides

The field of pharmacogenomics, which studies how genes affect a person's response to drugs, offers a significant opportunity to personalize therapies involving pyridinecarboxamides. youtube.com Genetic variants can lead to inter-individual differences in the efficacy and toxicity of many medications. nih.gov Future research should focus on identifying genetic biomarkers that can predict a patient's response to this compound. This would involve studying polymorphisms in genes that encode for drug-metabolizing enzymes and transporters, which can significantly alter the pharmacokinetics of the compound. mdpi.com The integration of pharmacogenomic testing could help in tailoring dosages to individual patients, thereby improving therapeutic outcomes and reducing the risk of adverse drug reactions. mdpi.comnih.gov Preemptive screening for relevant genetic variants could become a crucial step before initiating treatment with this class of compounds. nih.gov The ultimate goal is to move away from a "one-size-fits-all" approach to a more personalized prescribing model. youtube.com

| Potential Area of Pharmacogenomic Research | Rationale |

| Metabolizing Enzyme Genotyping | To identify genetic variants that affect the rate of metabolism of this compound, which could influence its efficacy and potential for toxicity. |

| Drug Transporter Gene Analysis | To investigate how genetic differences in transporter proteins may affect the absorption, distribution, and elimination of the compound. |

| Target Receptor Polymorphism Screening | To determine if variations in the genes encoding the therapeutic targets of this compound influence treatment response. |

Addressing Specific Toxicological and Mechanistic Data Gaps for Aminopyridines

A significant gap exists in the knowledge regarding the chronic toxicity and carcinogenic potential of monoaminopyridines. epa.gov While acute toxicity data is available for some aminopyridines, there is a lack of information on the effects of long-term exposure. epa.gov Future toxicological studies on this compound should include comprehensive 2-year carcinogenesis bioassays to fully characterize its toxicological profile. epa.gov Mechanistic studies are also needed to better understand how this compound and other aminopyridines exert their toxic effects. Part of the toxic response may be due to their ability to block K+ channels, which can lead to convulsions or seizures. epa.gov It is also important to investigate the potential for aminopyridines to be absorbed through the skin and gastrointestinal tract and to be widely distributed in the body, including the brain. epa.gov

| Toxicological Data Gap | Proposed Research Focus |

| Chronic Toxicity | Long-term exposure studies in animal models to assess potential cumulative effects and target organ toxicity. |

| Carcinogenicity | Standard 2-year rodent bioassays to evaluate the carcinogenic potential of this compound. |

| Mechanistic Toxicology | In-depth investigation of the molecular mechanisms underlying any observed toxicity, including effects on ion channels and potential for neurotoxicity. |

| Dermal and Gastrointestinal Absorption | Studies to quantify the extent and rate of absorption through different routes of exposure. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.